molecular formula C15H16ClN5 B068013 N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine CAS No. 186692-41-1

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

Cat. No.: B068013
CAS No.: 186692-41-1
M. Wt: 301.77 g/mol
InChI Key: NSQQTIIWZCVMRW-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: is a heterocyclic aromatic compound belonging to the purine family It is characterized by the presence of a benzyl group, a chlorine atom, and an isopropyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The purine derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Benzylation: The chlorinated purine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Isopropylation: Finally, the benzylated compound is isopropylated using isopropyl bromide or isopropyl iodide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.

    Coupling Reactions: The benzyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-alkylated, N-arylated, or N-thiolated derivatives are formed.

    Oxidation Products: Oxo derivatives with functional groups such as ketones or aldehydes.

    Reduction Products: Dechlorinated purine derivatives.

Scientific Research Applications

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropyl group, making it less hydrophobic.

    N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    N-Benzyl-2-chloro-9-ethyl-9H-purin-6-amine: Contains an ethyl group, which influences its solubility and reactivity.

Uniqueness

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may affect its interaction with biological targets. This structural feature can lead to differences in its biological activity and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQQTIIWZCVMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444153
Record name N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-41-1
Record name N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-benzylamino-2-chloropurine (Hocart C. H., Letham D. S., Parker C. W.: Phytochemistry 30,2477 (1991)) 1.32 g, 5.08 mmol), potassium carbonate (4.3 g, 31 mmol) and isopropylbromide (5.5 ml, 58 mmol) in 35 ml of dry dimethyl sulfoxide was vigorously shaken overnight. The reaction mixture was evaporated in vacuum and then partitioned between water and ethylacetate. The organic layer was dried (sodium sulfate) and evaporated. Crystallization from methanol afforded 1.305 g (85%) of product 2, m.p. 181-182° C.
Quantity
1.32 g
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4.3 g
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5.5 mL
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35 mL
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Yield
85%

Synthesis routes and methods II

Procedure details

2,6-dichloro-9-isopropylpurine (1 mmol) and benzylamine (3.5 mmol) were heated with stirring in 3 ml of n-butanol (3 hour, 110° C.). The reaction mixture (after evaporation of n-butanol) was worked up as above for the compound 2, yield 85-90%.
Quantity
1 mmol
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Reaction Step One
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3.5 mmol
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Quantity
3 mL
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Synthesis routes and methods III

Procedure details

2-Chloro-6-(benzylamino)-9-(2-propyl)purine is prepared from 2,6-dichloro-9-(2-propyl)purine (see Example 15 for preparation), benzylamine, and triethylamine essentially as described above in Example 1, Scheme A, step b.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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